1-(4-Chloropyridin-3-YL)ethanone

描述

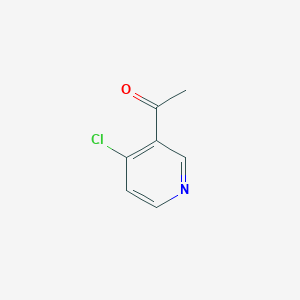

1-(4-Chloropyridin-3-yl)ethanone is a pyridine derivative characterized by a ketone group (ethanone) attached to the 3-position of a 4-chloropyridine ring. The presence of the chlorine atom at the 4-position of the pyridine ring likely influences its electronic properties, solubility, and reactivity compared to other positional isomers. Pyridine-based ethanones are often intermediates in pharmaceutical synthesis, with applications in enzyme inhibition and agrochemical development .

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 1-(4-Chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 4-chloropyridine-3-carboxylic acid.

Reduction: 1-(4-chloropyridin-3-yl)ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1-(4-Chloropyridin-3-YL)ethanone has a wide range of applications across different scientific domains:

Chemistry

- Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as substitution and oxidation makes it a valuable precursor.

Biology

- Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific cytochrome P450 enzymes, such as CYP1A2. This inhibition is crucial for understanding drug metabolism and potential drug interactions .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, contributing to its exploration in drug discovery.

Medicine

- Drug Discovery : Ongoing research aims to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in various diseases. For instance, studies have shown its effectiveness in inhibiting viral proteases, suggesting potential applications in antiviral drug development against pathogens like SARS-CoV-2 .

Industry

- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and serves as a building block for various functional materials.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- SARS-CoV-2 Inhibition : A study demonstrated that this compound effectively inhibits the viral protease associated with SARS-CoV-2, indicating its potential as a candidate for antiviral drug development. The compound exhibited an IC₅₀ value indicating significant inhibitory activity against viral replication .

- Cytochrome P450 Interaction : Research focused on its role as a CYP1A2 inhibitor revealed implications for drug metabolism and interactions with other pharmaceuticals. This interaction is particularly relevant in pharmacokinetics and drug design .

作用机制

The mechanism of action of 1-(4-Chloropyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

相似化合物的比较

Structural and Physico-Chemical Properties

The table below compares 1-(4-Chloropyridin-3-yl)ethanone with structurally related pyridine ethanones:

Key Observations :

- Molecular Weight and Polarity: The addition of iodine in 1-(2-Chloro-4-iodopyridin-3-yl)ethanone increases molecular weight (281.48 g/mol) and lipophilicity (XLogP3 = 2.1) , whereas methyl groups (e.g., 6-Cl-2-methyl analog) raise LogP values, suggesting higher membrane permeability .

Research Findings and Data Gaps

While the provided evidence highlights the importance of pyridine ethanones in medicinal and industrial chemistry, direct data on this compound remain sparse. Future studies should focus on:

Synthesis Optimization : Adapting methods from for 4-chloro-3-pyridine substrates.

Biological Screening : Evaluating enzyme inhibition and cytotoxicity relative to existing analogs .

Physico-Chemical Profiling : Measuring LogP, solubility, and thermal stability to guide formulation.

生物活性

1-(4-Chloropyridin-3-YL)ethanone, with the molecular formula C₇H₆ClNO, is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring and an ethanone functional group. The presence of the chlorine atom at the 4-position enhances its reactivity and biological activity, making it a valuable building block in pharmaceutical synthesis.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific cytochrome P450 enzymes, especially CYP1A2. This inhibition is crucial for understanding drug metabolism and potential drug interactions.

Key Biological Activities

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and receptors:

- Enzyme Inhibition : By binding to active sites on cytochrome P450 enzymes, it may block substrate access, thus reducing enzymatic activity. This mechanism is particularly relevant in pharmacokinetics and drug design.

- Signal Transduction : The compound may also influence various signaling pathways within cells, contributing to its potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- SARS-CoV-2 Inhibition : A study highlighted the compound's effectiveness in inhibiting the viral protease, suggesting it could be a candidate for antiviral drug development.

- Cytochrome P450 Interaction : Research focused on its role as a CYP1A2 inhibitor revealed implications for drug metabolism and interactions with other pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)ethanone | Aromatic ketone | Antimicrobial activity |

| 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone | Pyridine derivative | Potential anti-inflammatory effects |

| 1-(4-Methoxyphenyl)ethanone | Aromatic ketone | Moderate cytotoxicity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chloropyridin-3-yl)ethanone, and how are reaction conditions optimized?

- Methodology: The synthesis typically involves Friedel-Crafts acylation, where a pyridine derivative reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, similar protocols for fluorinated analogs use 3-fluoro-4-propoxybenzaldehyde and acetyl chloride under reflux conditions .

- Optimization: Catalyst concentration, solvent polarity, and temperature are critical. Lower catalyst loading (e.g., 1.2 equiv AlCl₃) reduces side reactions, while anhydrous dichloromethane improves regioselectivity. Reaction progress is monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR: The acetyl group (C=O) appears as a singlet at ~2.6 ppm in H NMR. Aromatic protons on the pyridine ring show distinct splitting patterns due to J-coupling (e.g., ≈ 5–8 Hz) .

- IR: Strong absorption at ~1680–1700 cm⁻¹ confirms the ketone group. Chlorine substituents on the pyridine ring cause minor shifts in aromatic C–H stretching (3050–3100 cm⁻¹) .

- MS: Molecular ion peaks ([M]⁺) at m/z 155–160 (exact mass depends on isotopic Cl distribution). Fragmentation patterns include loss of CO (m/z –28) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential inhalation hazards .

- Waste disposal: Collect organic waste in halogenated solvent containers. Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Crystallization: Slow evaporation from DMF/ethanol yields single crystals. For pyridine-based analogs, dihedral angles between the pyridine and acetyl groups range from 6° to 75°, influencing electronic conjugation .

- Refinement: Use SHELXL for anisotropic displacement parameters. Hydrogen bonding (e.g., C–H···O interactions) stabilizes crystal packing, as seen in related pyrazoline derivatives .

Q. What computational methods (DFT, molecular docking) are suitable for studying the electronic properties and reactivity of this compound?

- DFT: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For chlorinated pyridines, the LUMO is localized on the pyridine ring, favoring nucleophilic aromatic substitution .

- Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The acetyl group enhances binding affinity via hydrogen bonding, as demonstrated in kinase inhibitors .

Q. How do substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic effects: The 4-chloro group deactivates the pyridine ring, reducing reactivity in Pd-catalyzed couplings. Use bulky ligands (e.g., SPhos) to enhance turnover .

- Positional effects: Meta-substitution (3-position) sterically hinders transmetallation. Pre-functionalize the acetyl group to improve coupling yields .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

- Directed ortho-metalation: Install directing groups (e.g., –OMe) at the 2-position to guide lithiation. Subsequent quenching with electrophiles yields regioselective products .

- Protection-deprotection: Temporarily protect the acetyl group as a ketal to prevent unwanted side reactions during halogenation .

属性

IUPAC Name |

1-(4-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNGUMAHAAURPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。